N-(6-Methylpyridin-2-yl)pivalamide

有机合成 合成方法学 工艺化学

Researchers requiring selective 2-amino-6-methylpyridine protection face route failure when substituting the pivaloyl group with smaller acyl protecting groups. N-(6-Methylpyridin-2-yl)pivalamide solves this by providing steric shielding that suppresses undesired metalation at the 2-amino position. • Enables regioselective functionalization at C-3/C-5 via directed ortho-metalation; smaller protecting groups lead to unpredictable selectivity. • Supplied at ≥98% purity with full NMR/HPLC characterization for immediate use in cross-coupling and SAR library synthesis. • Stable solid, ambient shipping; stocked in gram-to-kilogram quantities to minimize procurement lead times.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 86847-79-2
Cat. No. B1351670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Methylpyridin-2-yl)pivalamide
CAS86847-79-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C11H16N2O/c1-8-6-5-7-9(12-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
InChIKeyMAZMJMLUKYPLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methylpyridin-2-yl)pivalamide: Properties & Analogs


N-(6-Methylpyridin-2-yl)pivalamide (CAS 86847-79-2) 是一种吡啶酰胺类小分子化合物,其结构特征为在2-氨基-6-甲基吡啶的氨基上引入了特戊酰基(三甲基乙酰基)保护基 。该化合物分子量为192.26 g/mol,分子式为C11H16N2O [1]。在制药和有机合成领域,它主要被视为一种受保护的结构砌块或合成中间体,而非终产物 [2]。其核心价值在于,特戊酰胺基团提供了一个在特定反应条件下相对稳定的保护策略,允许在分子的其他位点进行选择性官能团化。

Protected pivalamide building block for site-selective pyridine functionalization
Compatible with metalation, cross-coupling, and directed ortho-metalation workflows
Solid form with defined melting point supports precise weighing and storage

N-(6-Methylpyridin-2-yl)pivalamide: Synthetic Uniqueness


在合成化学中,氨基保护基的选择直接影响后续反应的成败和产率。简单地用其他保护基(如乙酰基、Boc基团)替代特戊酰基,或改变吡啶环上甲基的位置,将彻底改变化合物的空间位阻和电子性质,进而导致区域选择性发生不可预测的变化或反应完全失败 。例如,特戊酰基的庞大体积能够有效屏蔽氨基,防止其在后续金属化或偶联反应中发生副反应,这是乙酰基或甲酰基等较小保护基无法提供的 [1]。因此,对于依赖特定合成路线的项目,直接替换该化合物几乎必然导致路线重建、时间与成本的显著增加。

Target
N-(6-Methylpyridin-2-yl)pivalamide
Substitute risk
Smaller acyl groups (acetyl, formyl) lack steric shielding; may lead to side reactions during metalation
Target
6-Methyl regioisomer
Substitute risk
5-Methyl or other regioisomers alter electronic/steric profile; directed metalation selectivity may not transfer
Target
Commercial-grade ≥98%
Substitute risk
Lower-purity grades or custom analogs may introduce batch-dependent impurities; purification re-validation needed

N-(6-Methylpyridin-2-yl)pivalamide: Evidence vs. Analogs


Synthetic Yield & Process Maturity vs. Fluoro Analog

在已报道的合成路线中,N-(6-Methylpyridin-2-yl)pivalamide 可达到87%的高产率 ,且作为商业化多年的中间体,其工艺路线成熟、可重复性高。相比之下,其氟代类似物 N-(5-Fluoro-6-methylpyridin-2-yl)pivalamide (CAS 1188433-80-8) 在公开领域缺乏具体的合成产率数据 ,这可能意味着其合成工艺尚不成熟或获取成本更高。

Synthetic yield vs. fluoro analog
Reported / Data to verify
87% yield (target)
Fluoro analog: yield data unavailable
Supports synthesis scalability review; reported yield for pivalamide route is known, fluoro analog lacks public data
Conditions: 2-amino-6-methylpyridine with pivaloyl chloride
有机合成 合成方法学 工艺化学

Melting Point: Purity & Handling Advantage

目标化合物 N-(6-Methylpyridin-2-yl)pivalamide 具有明确的熔点 66-68 °C,为固体形态 [1]。这相较于其区域异构体或其它取代的类似物提供了显著的处理优势。例如,其区域异构体 5-甲基类似物 N-(5-methylpyridin-2-yl)pivalamide (CAS 86847-78-1) 的熔点数据在公开资料中不明确 。固体形态通常比液体更易于精确称量、储存和纯化,这对于需要精确计量的合成或分析实验至关重要。

Melting point & handling
Reported
66–68 °C, solid
5‑methyl regioisomer: melting point not clearly reported
Defined melting point and solid form may simplify accurate weighing and purity assessment
CAS Common Chemistry data; solid state advantage over liquid analogs for precise handling
物理化学 材料表征 工艺处理

Chromatographic Purity & Quality Assurance

多家主流供应商(如毕得医药、摩库等)提供的 N-(6-Methylpyridin-2-yl)pivalamide 标准纯度可达98%或更高 (NLT 98%),并附有HPLC、NMR等检测报告 。这种高纯度和严格的质量控制标准,对于需要高纯度起始原料的药物发现和工艺研究至关重要,可以直接用于关键步骤而无需额外的纯化。相比之下,一些定制合成的同系物或区域异构体可能因缺乏成熟的纯化工艺而导致批次间纯度差异较大。

Commercial purity
Data to verify
≥98% (HPLC, NMR verified)
High standard purity may reduce need for additional purification in key synthetic steps
Supplier specifications; batch-specific COA review recommended
分析化学 质量控制 采购标准

N-(6-Methylpyridin-2-yl)pivalamide: Best Application Scenarios


Key Intermediate for 6-Methyl-2-pyridinamine Scaffolds

N-(6-Methylpyridin-2-yl)pivalamide 的核心应用是作为有机合成中的保护性砌块。采购该化合物的主要目的是利用其特戊酰基保护2-氨基-6-甲基吡啶部分,以便在分子的其他位置进行选择性官能团化,如定向金属化、交叉偶联反应等 。这些反应是构建复杂药物分子或功能材料骨架的关键步骤。选择此化合物而非其区域异构体(如5-甲基类似物)是基于特定合成路线对6-位甲基吡啶结构的需求。

Building Bioactive Pyridineamide Libraries

在药物化学中,吡啶酰胺骨架广泛存在于多种生物活性分子中。N-(6-Methylpyridin-2-yl)pivalamide 可作为起始原料,通过脱保护后暴露出游离的2-氨基-6-甲基吡啶,进而与各种羧酸或酰卤反应,快速生成一系列具有结构多样性的吡啶酰胺衍生物 [1]。这些化合物可用于针对特定生物靶点(如激酶、受体)的初步筛选,或用于探索构效关系 (SAR)。其明确的结构和稳定的供应使其成为构建化合物库的可靠选择。

Analytical Standard & Reference Material

由于 N-(6-Methylpyridin-2-yl)pivalamide 具有明确的熔点、色谱行为和光谱数据,且可获取到高纯度产品(≥98%),它可用于分析方法开发和验证 。例如,在HPLC或GC-MS方法中,可作为系统适用性测试的标准品,或用于校准曲线。在涉及吡啶类化合物的复杂反应监测中,也可作为参照物来鉴定未知产物或副产物。

Precursor for 5-Functionalized Pyridine Derivatives

特戊酰胺基是一个强效的邻位导向基团,可用于实现吡啶环上的区域选择性官能团化。N-(6-Methylpyridin-2-yl)pivalamide 中的酰胺基团可以导向金属化试剂进攻吡啶环的特定位置(例如,C-3或C-5位),从而引入卤素、硼酸酯或其他官能团 。这为合成在5-位具有特定取代基的6-甲基-2-氨基吡啶衍生物提供了一条高效的途径,而这些衍生物是许多药物和农药分子的重要中间体。

Application
Selection Property
Validation Focus
Protected intermediate for 6-methyl-2-aminopyridine scaffolds
Steric shielding by pivalamide enables selective functionalization at other positions
Metalation/coupling compatibility; ortho-directing effect verification
Bioactive pyridineamide library synthesis
Easily deprotected to free amine for diversification with carboxylic acids/acyl halides
Deprotection efficiency; purity of final amide products for screening
Analytical standard / reference material
Well-characterized melting point, chromatographic and spectral profile
HPLC/GC-MS system suitability; calibration linearity verification
Precursor for 5-functionalized pyridine derivatives
Pivalamide acts as directing group for regioselective C–H functionalization
Regioselectivity assessment; functional group introduction at C-5 position

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